molecular formula C38H68N2O13S B1221923 Erythromycin thiocyanate CAS No. 7704-67-8

Erythromycin thiocyanate

Cat. No. B1221923
CAS RN: 7704-67-8
M. Wt: 793 g/mol
InChI Key: WVRRTEYLDPNZHR-YZPBMOCRSA-N
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Description

Synthesis Analysis

Erythromycin thiocyanate can be synthesized from erythromycin via the introduction of the thiocyanate group. A study highlights the synthesis of erythromycin A 6-O-Methyl-9-Substituted Azine Derivatives from erythromycin thiocyanate, demonstrating a method to modify its structure for enhanced antibacterial activity against gram-positive microorganisms (Shen Shun-yi, 2013). Another research effort detailed the optimization of erythromycin thiocyanate to erythromycin oxime synthesis, indicating an industrial application potential (Liu Xiao-zun, 2003).

Molecular Structure Analysis

The molecular structure of erythromycin thiocyanate has been characterized, revealing its complexity and how it forms the basis for further chemical modifications. A study on the characterization and structure analysis of a heterosolvate of erythromycin thiocyanate presents the first-time discovery of this form, which includes water and acetone in its crystal lattice, indicating significant insights into its crystalline structure and formation mechanism (Yuanjie Li et al., 2021).

Chemical Reactions and Properties

Erythromycin thiocyanate participates in various chemical reactions, reflecting its versatile chemical properties. For example, modifications to its structure, such as the synthesis of derivatives for enhanced antibacterial properties, showcase its reactive nature and potential for pharmaceutical development (Shen Shun-yi, 2013).

Physical Properties Analysis

The physical properties of erythromycin thiocyanate, including its crystalline form and solubility in different solvents, are crucial for its handling and application in the synthesis of other compounds. The study on its heterosolvate form provides insights into these aspects, highlighting the importance of solvent choice in the crystallization process and the resulting structural implications (Yuanjie Li et al., 2021).

Chemical Properties Analysis

The chemical properties of erythromycin thiocyanate, including its reactivity and the types of chemical bonds it forms, underpin its utility in synthesizing more complex molecules. Research into its synthesis and the production of derivatives underscores the compound's foundational role in the development of new antibacterial agents with potential clinical applications (Shen Shun-yi, 2013).

Scientific Research Applications

1. Purification of Erythromycin

  • Application Summary: Erythromycin is obtained from microbial fermentation in the industry. The subsequent separation and purification involve multiple unit operations, such as extraction, absorption, chromatography, and crystallization .
  • Methods of Application: Solvent extraction accompanied with intermediate precipitation is widely used, in which butyl acetate is commonly adopted to extract erythromycin from the fermentation filtration. It is followed by reactive crystallization to form an intermediate prior to conversion into erythromycin alkaline and dissolving in acetone. Lastly, erythromycin is purified by antisolvent crystallization .
  • Results or Outcomes: The crystallization process determines the purity, crystal habit, granularity and its distribution as well as pharmacologic effect, biologic activity, and product stability .

2. Soil Microbial Communities

  • Application Summary: Erythromycin, a macrolide antibiotic, might change the catabolic activity of the entire soil microbial community .
  • Methods of Application: The study determined the metabolic biodiversity in soil treated with Erythromycin using the community-level physiological profiling (CLPP) method during a 90-day experiment .
  • Results or Outcomes: Erythromycin negatively affected the metabolic microbial activity, as indicated by the values of the CLPP indices .

3. Aquatic Environment

  • Application Summary: The impact of Erythromycin thiocyanate on an aquatic environment had to be described in an environmental assessment .

4. Antibacterial Growth Inhibition

  • Application Summary: Macrolide antibiotics like Erythromycin thiocyanate inhibit bacterial growth by targeting the 50S ribosomal subunit preventing peptide bond formation and translocation during protein synthesis .
  • Methods of Application: The resistance to erythromycin is commonly attributed to mutations in 50S rRNA preventing erythromycin binding allowing the cell to synthesize proteins free of error .

5. Treatment of Bacterial Infections

  • Application Summary: Erythromycin thiocyanate is widely used for treating a variety of infections, including those caused by gram-positive and gram-negative bacteria .
  • Methods of Application: It is available for administration in various forms, including intravenous, topical, and eye drop preparations .

6. Purification of Erythromycin

  • Application Summary: In the solvent extraction process for purification of erythromycin, erythromycin alkaline was converted from erythromycin thiocyanate by adding ammonia or NaOH solution and dissolving in acetone .
  • Methods of Application: Then erythromycin product was prepared by antisolvent crystallization, in which water was served as antisolvent .

7. Treatment of Bacterial Kidney Disease

  • Application Summary: Erythromycin thiocyanate is used in the treatment of bacterial kidney disease in freshwater salmonid species .

8. Azeotropic Evaporative Crystallization

  • Application Summary: In the solvent extraction process for purification of erythromycin, erythromycin alkaline was converted from erythromycin thiocyanate by adding ammonia or NaOH solution and dissolving in acetone .
  • Methods of Application: Then erythromycin product was prepared by antisolvent crystallization, in which water was served as antisolvent .

Safety And Hazards

Erythromycin thiocyanate is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Erythromycin thiocyanate is fundamental to produce its pharmaceutical derivatives . A lot of researches have been done on new derivatives with features of combating drug resistance . In the future, more studies could be conducted to improve the quality control level for the product of erythromycin thiocyanate substance .

properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;thiocyanic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H67NO13.CHNS/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;2-1-3/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3H/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRRTEYLDPNZHR-YZPBMOCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(#N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(#N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H68N2O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858755
Record name Erythromycin thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

793.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erythromycin thiocyanate

CAS RN

7704-67-8
Record name Erythromycin thiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7704-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erythromycin thiocyanate
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Record name Erythromycin thiocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Erythromycin thiocyanate
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Record name ERYTHROMYCIN THIOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erythromycin thiocyanate
Reactant of Route 2
Erythromycin thiocyanate
Reactant of Route 3
Erythromycin thiocyanate
Reactant of Route 4
Erythromycin thiocyanate
Reactant of Route 5
Erythromycin thiocyanate
Reactant of Route 6
Erythromycin thiocyanate

Citations

For This Compound
462
Citations
JA Bernabeu, MA Camacho, ME Gil-Alegre… - … of pharmaceutical and …, 1999 - Elsevier
… for the quantitative determination of erythromycin thiocyanate formulated in an antibiotic … analyze erythromycin thiocyanate as a raw material. This erythromycin thiocyanate preparation …
Number of citations: 23 www.sciencedirect.com
CM Moffitt, JA Schreck - Transactions of the American Fisheries …, 1988 - Taylor & Francis
Juvenile chinook salmon Oncorhynchus tshawytscha were fed erythromycin thiocyanate for 21 d at a daily therapeutic dosage of either 0.05 or 0.1 g erythromycin/kg body weight. We …
Number of citations: 29 www.tandfonline.com
JR Meinertz, TM Schreier, JA Bernardy - Bulletin of environmental …, 2011 - Springer
Approval of a new animal drug application for AQUAMYCIN 100 ® (erythromycin thiocyanate; ET) to treat freshwater salmonid species with bacterial kidney disease is being pursued in …
Number of citations: 8 link.springer.com
JA Schreck, CM Moffitt - The Progressive Fish-Culturist, 1987 - Taylor & Francis
… palatability of feed containing the antibiotic erythromycin thiocyanate. Individual fish in aquaria were … The effectiveness of feeding erythromycin thiocyanate to juvenile chinook salmon to …
Number of citations: 31 www.tandfonline.com
J Huang, Q Yin, H Hao, M Zhang, Z Zhang… - Journal of Molecular …, 2017 - Elsevier
… Erythromycin thiocyanate is reported to have three hydrate forms, and dihydrate form is the most widely used form in industry [6], [7]. As shown in Fig. 1, erythromycin thiocyanate …
Number of citations: 3 www.sciencedirect.com
KK Peters, CM Moffitt - Journal of Aquatic Animal Health, 1996 - Wiley Online Library
An experimental feed additive containing erythromycin thiocyanate was formulated into fish feeds and tested to determine the optimal dosage and length of administration to treat acute …
Number of citations: 19 afspubs.onlinelibrary.wiley.com
Y Li, Q Yin, M Zhang, Y Bao, B Hou, J Wang… - Chinese Journal of …, 2022 - Elsevier
… Erythromycin thiocyanate is widely used for the production of other macrolide antibiotics. In … The general chemical name of the heterosolvate may be defined as erythromycin thiocyanate …
Number of citations: 1 www.sciencedirect.com
JR Meinertz, TM Schreier, JA Bernardy… - Bulletin of environmental …, 2010 - Springer
… Erythromycin thiocyanate was transferred to the same flask with 100 mL of acetonitrile [high pressure liquid chromatography (LC) grade, Fisher Scientific, Pittsburg, PA]. The flask …
Number of citations: 26 link.springer.com
HS Perdue, JA Gordon… - Journal of the Association …, 1969 - academic.oup.com
… A modified procedure has been developed for extracting low levels (5-20 g/ton) of erythromycin thiocyanate from feeds. In the new method, erythromycin thiocyanate is extracted from …
Number of citations: 2 academic.oup.com
S Soback, G Ziv, B Kurtz… - Journal of Veterinary …, 1987 - Wiley Online Library
… Erythromycin thiocyanate was dissolved in tap water and was administered orally as a drench at: (i) … The dosages of erythromycin thiocyanate used are expressed as erythromycin base …
Number of citations: 8 onlinelibrary.wiley.com

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